L-Tagatose
Overview
Description
L-Tagatose is a rare natural hexose monosaccharide, specifically a ketohexose, and an isomer of D-galactose. It is found in small quantities in various foods such as dairy products, fruits, and cacao. This compound has gained attention as a low-calorie sweetener due to its similarity in taste and texture to sucrose but with significantly fewer calories. It is approximately 92% as sweet as sucrose but provides only 38% of the calories .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tagatose can be synthesized from D-galactose through isomerization. The process involves the use of L-arabinose isomerase, which catalyzes the conversion of D-galactose to this compound under alkaline conditions. The reaction typically employs calcium hydroxide as a catalyst .
Industrial Production Methods: Industrial production of this compound often starts with lactose, which is hydrolyzed to glucose and galactose. The galactose is then isomerized to this compound using L-arabinose isomerase. Another method involves the enzymatic conversion of fructose to this compound using a three-step enzymatic cascade reaction involving hexokinase, fructose-1,6-biphosphate aldolase, and phytase .
Chemical Reactions Analysis
Types of Reactions: L-Tagatose undergoes various chemical reactions, including oxidation, reduction, and isomerization. It is a reducing sugar and participates in Maillard reactions, which are important in food chemistry for browning and flavor development .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using mild oxidizing agents such as bromine water.
Reduction: Reduction of this compound can be achieved using sodium borohydride.
Isomerization: The isomerization of D-galactose to this compound is catalyzed by L-arabinose isomerase under alkaline conditions.
Major Products:
Oxidation: Oxidation of this compound can yield tagatose acid.
Reduction: Reduction of this compound produces tagatitol.
Isomerization: The primary product of isomerization is this compound itself.
Scientific Research Applications
Mechanism of Action
L-Tagatose exerts its effects primarily through its metabolism in the human body. It is poorly absorbed in the small intestine, with only 15-20% being absorbed. The majority of ingested this compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids, which are then absorbed and metabolized. This fermentation process is responsible for its low caloric value and minimal impact on blood glucose levels .
Comparison with Similar Compounds
L-Tagatose is often compared with other rare sugars and low-calorie sweeteners:
D-Tagatose: An isomer of this compound with similar properties but different stereochemistry.
D-Allulose (D-Psicose): Another rare sugar with low caloric value and similar sweetness to sucrose.
Xylitol: A sugar alcohol with similar sweetness to sucrose but with fewer calories.
This compound stands out due to its unique metabolic pathway and minimal impact on blood glucose levels, making it a promising candidate for use in diabetic and low-calorie diets .
Properties
IUPAC Name |
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-LFRDXLMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318451 | |
Record name | L-Tagatose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-82-2, 551-68-8 | |
Record name | L-Tagatose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tagatose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tagatose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Psicose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAGATOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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